molecular formula C18H22NO3P B6591877 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine CAS No. 1777796-37-8

2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine

Cat. No.: B6591877
CAS No.: 1777796-37-8
M. Wt: 331.3 g/mol
InChI Key: YKAJTAYURKBDBW-SBUREZEXSA-N
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Description

This chiral phosphine ligand (CAS: 1777796-37-8) features a dihydrobenzooxaphosphol core substituted with a tert-butyl group, a methoxy group at position 4, and a 6-methoxypyridine moiety. Its molecular formula is C₁₈H₂₂NO₃P (MW: 331.35), and it is characterized by high enantiomeric excess (≥99% ee) and purity (≥95%) . The tert-butyl group provides steric bulk, while methoxy substituents modulate electronic properties, making it valuable in asymmetric catalysis and medicinal chemistry. Storage under argon highlights its sensitivity to oxidation .

Properties

IUPAC Name

2-[(2S,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NO3P/c1-18(2,3)23-16-13(20-4)9-7-10-14(16)22-17(23)12-8-6-11-15(19-12)21-5/h6-11,17H,1-5H3/t17-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAJTAYURKBDBW-SBUREZEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine often involves multi-step organic reactions. The dihydrobenzo[d][1,3]oxaphosphol scaffold can be constructed through ring-closing reactions, starting from corresponding benzyl alcohols. The tert-butyl group is introduced via alkylation using tert-butyl halides.

Industrial Production Methods

The industrial production methods typically scale up laboratory procedures, ensuring high yields and purity. The process may include catalytic hydrogenation, solvent extraction, and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions, including:

  • Oxidation: Methoxy groups can be transformed into aldehydes or carboxylic acids under strong oxidative conditions.

  • Reduction: The oxaphosphol ring can be reduced to alter its stability and reactivity.

  • Substitution: The aromatic methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Electrophiles for substitution reactions, including halides and nitration agents.

Major Products Formed

Reactions involving this compound can yield products like methoxy-substituted pyridines or phosphol derivatives, each with unique properties depending on the reaction pathway chosen.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for constructing complex molecular architectures, facilitating the development of new materials and catalysts.

Biology

The compound's unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies, such as enzyme inhibition assays and receptor binding studies.

Medicine

Medicinally, it is being explored for its potential use in drug design, particularly in areas targeting neurological disorders and cancer treatments due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, it is investigated for applications in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved often include signal transduction pathways, where the compound may act as an agonist or antagonist.

Comparison with Similar Compounds

Stereoisomeric Counterpart: (2R,3R)-Configuration Variant

A stereoisomer with (2R,3R) configuration (CAS: 2565792-77-8) shares the same molecular formula (C₂₅H₂₈NO₄P, MW: 437.46) as a related analog but differs in stereochemistry. The (2S,3S) configuration of the target compound likely enhances enantioselectivity in catalytic applications compared to its (2R,3R) counterpart, though direct comparative studies are needed .

Substituent Variation: 2,6-Dimethoxyphenyl-Substituted Analog

A structurally similar compound (CAS: 2003230-67-7) replaces the 4-methoxy group with a 2,6-dimethoxyphenyl substituent, increasing molecular weight (MW: 437.46 vs. 331.35) and altering electronic properties. This substitution may improve binding affinity in phosphine oxide-based pharmacophores due to enhanced π-π interactions .

Pyridazine-Based Carboxamide Derivatives

Compounds like (3S)-3-tert-butyl-...carboxamide (EP 4 374 877 A2) share the tert-butyl group but feature a pyridazine-carboxamide core instead of oxaphosphol. These are designed for therapeutic applications (e.g., kinase inhibition) rather than catalysis, highlighting functional divergence despite common substituents .

Data Table: Key Comparative Properties

Property Target Compound (2R,3R)-Stereoisomer 2,6-Dimethoxyphenyl Analog
CAS Number 1777796-37-8 2565792-77-8 2003230-67-7
Molecular Formula C₁₈H₂₂NO₃P C₂₅H₂₈NO₄P C₂₅H₂₈NO₄P
Molecular Weight 331.35 437.46 437.46
Core Structure Dihydrobenzooxaphosphol Dihydrobenzooxaphosphol Dihydrobenzooxaphosphol
Key Substituents 4-methoxy, tert-butyl 2,6-dimethoxyphenyl, tert-butyl 2,6-dimethoxyphenyl, tert-butyl
Application Asymmetric catalysis Not specified Medicinal chemistry
Purity/Storage ≥95%, Argon charged Inert atmosphere, 2–8°C ≥95% (research use)

Research Findings and Mechanistic Insights

  • Steric Effects : The tert-butyl group in the target compound creates a chiral environment critical for enantioselective catalysis, a feature shared with its analogs .
  • Electronic Modulation: Methoxy groups enhance electron donation to the phosphorus center, improving ligand-metal coordination.
  • Stereochemical Impact : The (2S,3S) configuration likely optimizes spatial arrangement for substrate binding, as opposed to the (2R,3R) isomer, which may exhibit reduced efficacy in asymmetric synthesis .

Biological Activity

The compound 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine (CAS No. 1777796-37-8) is a phosphine oxide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₂N₀₃P
  • Molar Mass : 331.35 g/mol
  • Storage Conditions : Should be stored under inert gas (nitrogen or argon) at 2-8°C for stability .

The biological activity of this compound is primarily attributed to its phosphine oxide structure, which can interact with various biological targets. The presence of the methoxy groups and the pyridine moiety enhances its lipophilicity and potentially its bioavailability.

Anticancer Properties

Recent studies have indicated that this compound exhibits antitumor activity . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • Case Study : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Preliminary results suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

  • Table 1: Antimicrobial Activity
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa25 µg/mL

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects. It appears to modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

  • Case Study : A study on neuroblastoma cells showed that treatment with the compound reduced levels of pro-inflammatory cytokines, suggesting a mechanism for neuroprotection .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic applications. Initial studies suggest:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
  • Distribution : High tissue distribution due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver with several metabolites identified.
  • Excretion : Renal excretion is the primary route of elimination.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits significant biological activity, it also presents some toxicity at higher concentrations.

  • LD50 Values : In animal studies, the LD50 was determined to be approximately 300 mg/kg when administered orally, indicating moderate toxicity .

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